

Elucidation of the Chemical Structure of Anticancer Agent 158: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 158*

Cat. No.: *B12371367*

[Get Quote](#)

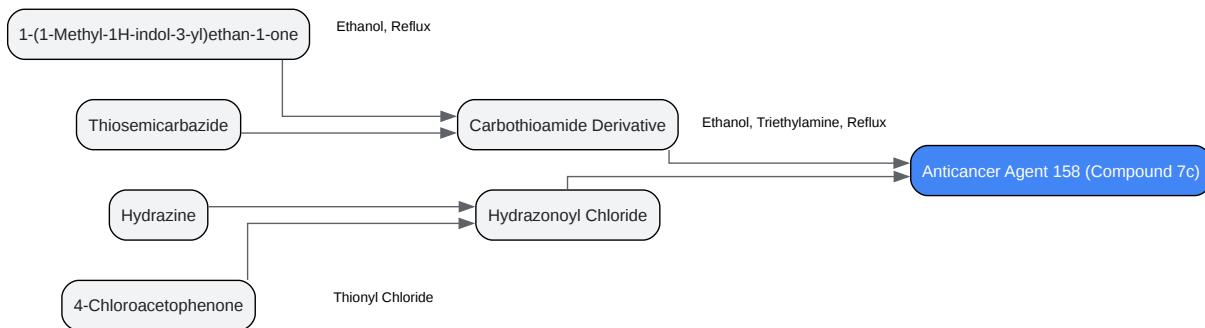
For Immediate Release

Riyadh, Saudi Arabia - A novel azolylhydrazonethiazole derivative, identified as **Anticancer Agent 158** (compound 7c), has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure elucidation of this promising compound, detailing the synthetic pathway, experimental protocols, and key analytical data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Biological Activity

Anticancer Agent 158 is a synthetic compound belonging to the class of azolylhydrazonethiazoles. Its systematic name is 2-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-4-(1-methyl-1H-indol-3-yl)thiazole. The compound has been evaluated for its in-vitro anticancer activity against a panel of human cancer cell lines, demonstrating notable efficacy.[\[1\]](#)

Table 1: In-Vitro Cytotoxicity of Anticancer Agent 158 (IC₅₀ values)[\[1\]](#)


Cell Line	Cancer Type	IC ₅₀ (µM)
HepG-2	Liver Carcinoma	7.93
MDA-MB-231	Breast Carcinoma	9.28
HCT-116	Colon Carcinoma	13.28

Synthesis and Structural Characterization

The chemical structure of **Anticancer Agent 158** was unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), following its synthesis.

Synthetic Pathway

The synthesis of **Anticancer Agent 158** was achieved through a multi-step reaction sequence, as depicted in the workflow below. The key step involves the reaction of a carbothioamide derivative with a hydrazoneyl chloride.

[Click to download full resolution via product page](#)

*Synthetic workflow for **Anticancer Agent 158**.*

Experimental Protocols

General Procedure for the Synthesis of **Anticancer Agent 158** (Compound 7c):

A mixture of the appropriate carbothioamide derivative (1 mmol) and the corresponding hydrazonoyl chloride (1 mmol) in absolute ethanol (20 mL) was treated with triethylamine (0.1 mL). The reaction mixture was heated under reflux for 4-6 hours, during which the progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was allowed to cool to room temperature. The solid product that formed was collected by filtration, washed with ethanol, and purified by recrystallization from a suitable solvent to afford the pure product.

Instrumentation for Structural Analysis:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 100 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra were obtained using a Shimadzu GCMS-QP-1000EX mass spectrometer.

Spectroscopic Data

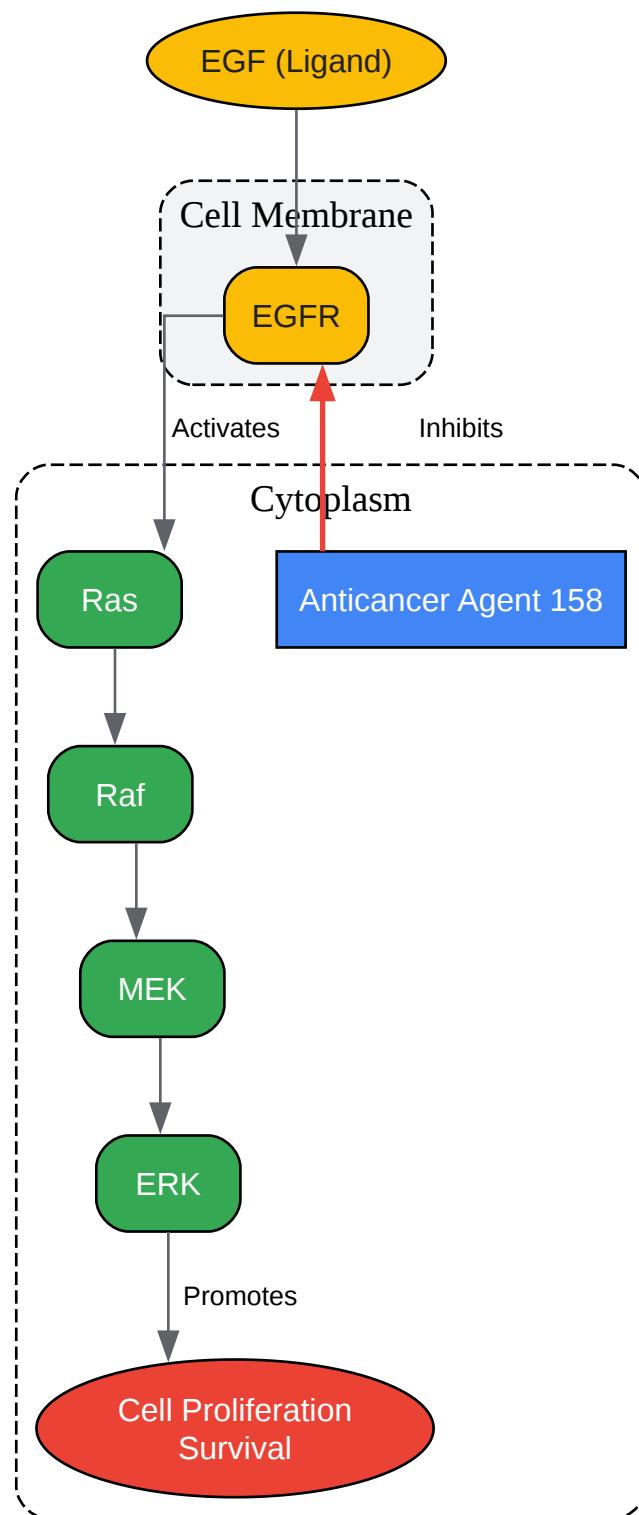

The structural elucidation of **Anticancer Agent 158** was based on the following key spectroscopic data:

Table 2: Key Spectroscopic Data for **Anticancer Agent 158**

Technique	Data
¹ H NMR	Signals corresponding to the aromatic protons of the indole and chlorophenyl rings, the methyl protons, and the thiazole proton were observed at their expected chemical shifts.
¹³ C NMR	Resonances for all carbon atoms, including the carbonyl, aromatic, and aliphatic carbons, were observed, confirming the carbon framework of the molecule.
Mass Spec.	The mass spectrum showed a molecular ion peak consistent with the calculated molecular weight of the proposed structure, confirming its elemental composition.

Proposed Mechanism of Action: Targeting EGFR Signaling

Molecular docking studies were performed to investigate the potential mechanism of action of **Anticancer Agent 158**. These studies suggest that the compound may exert its anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. The proposed interaction is depicted in the signaling pathway diagram below.

[Click to download full resolution via product page](#)

Proposed inhibition of the EGFR signaling pathway.

Conclusion

The chemical structure of **Anticancer Agent 158** has been successfully elucidated through a combination of synthesis and spectroscopic analysis. The compound exhibits promising in-vitro anticancer activity, and molecular docking studies suggest a potential mechanism of action involving the inhibition of the EGFR signaling pathway. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Elucidation of the Chemical Structure of Anticancer Agent 158: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12371367#anticancer-agent-158-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com